molecular formula C17H16BrN3O2 B2791880 N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 1260919-91-2

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2791880
CAS RN: 1260919-91-2
M. Wt: 374.238
InChI Key: JJQKIIAMLVIQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a critical role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, BIBX1382 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine selectively targets and inhibits the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting EGFR signaling, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine blocks downstream signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have both biochemical and physiological effects. Biochemically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine inhibits EGFR phosphorylation, downstream signaling pathways, and cell cycle progression. Physiologically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine induces apoptosis, inhibits tumor growth, and enhances the efficacy of radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in lab experiments is its selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied and characterized, making it a well-established tool for studying EGFR signaling. However, one limitation of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine analogs with improved potency and selectivity. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine may have potential as a therapeutic agent for the treatment of various cancers, either as a monotherapy or in combination with other therapies. Further studies are also needed to investigate the potential off-target effects of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine and to identify other molecular targets for this compound.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves a series of chemical reactions, starting with the condensation of 4-bromo-3-methylphenylamine with 2,3-dimethoxybenzaldehyde to form 2-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce 2-(4-bromo-3-methylphenyl)-3,4-dimethoxy-2-nitrobenzophenone. Reduction of the nitro group with zinc and ammonium chloride followed by cyclization with potassium tert-butoxide results in the formation of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKIIAMLVIQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

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